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Compound of Interest

Compound Name:
4-(Morpholin-4-yl)-piperidine

dihydrochloride

CAS No.: 334942-10-8

Cat. No.: B3424185

Get Quote

Executive Summary: The "Privileged" Scaffold Trap
The 4-(morpholin-4-yl)-piperidine moiety is a ubiquitous "privileged scaffold" in modern drug

discovery, particularly for kinase inhibitors (e.g., PI3K, mTOR, JAK2) and GPCR ligands. Its

popularity stems from a distinct structural advantage: the piperidine provides a versatile linker

with a basic nitrogen for solubility, while the morpholine ring acts as a moderate hydrogen-bond

acceptor, often engaging the hinge region of kinases or solvent-exposed pockets.

However, this ubiquity comes with a hidden cost: Polypharmacology. The very features that

make this scaffold "drug-like" (lipophilicity/basicity balance) predispose it to specific off-target

liabilities, most notably hERG channel blockade and pan-kinase promiscuity.

This guide objectively compares the cross-reactivity profile of standard 4-(morpholin-4-yl)-

piperidine leads against two common structural alternatives: Piperazine analogs and

Tetrahydropyran (THP) isosteres.
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We evaluate three distinct chemical series derived from the core scaffold.

Feature
Series A: 4-

(Morpholin-4-yl)-

piperidine

Series B: 4-

(Piperazin-1-yl)-

piperidine

Series C: 4-

(Tetrahydropyran-4-

yl)-piperidine

Primary Utility

High solubility; H-bond

acceptor (Morpholine

O).

Introduces secondary

basic amine; versatile

vector for further

substitution.

Bioisostere; removes

basic nitrogen;

improves metabolic

stability.

Kinase Selectivity

Moderate. The

morpholine oxygen

often mimics ATP

adenine, leading to

broad kinase binding

(High S-Score).

Variable. The extra

nitrogen can form salt

bridges but often

reduces selectivity

due to increased

basicity.

High. The THP ring is

lipophilic but lacks the

H-bond donor

capacity, often refining

selectivity profiles.

hERG Liability

High Risk. The basic

piperidine N +

lipophilic tail fits the

hERG pharmacophore

perfectly.

Very High Risk. Dual

basic centers often

increase affinity for

the hERG pore.

Low/Moderate Risk.

Reduced basicity

(removal of

morpholine N) lowers

hERG affinity.

Metabolic Stability

Moderate. Morpholine

ring opening and

oxidative metabolism

are common.

Low. Rapid N-

dealkylation and

oxidation.

High. THP is

metabolically robust

compared to

morpholine/piperazine

.

Mechanistic Insight: The hERG Liability
The 4-(morpholin-4-yl)-piperidine scaffold is a textbook hERG pharmacophore. The central

piperidine nitrogen (protonated at physiological pH) interacts with Tyr652 and Phe656 in the

hERG channel pore via cation-

interactions. The morpholine ring, while polar, often sits in a hydrophobic pocket, stabilizing the
block. Series C (THP) mitigates this by removing the morpholine nitrogen, altering the pKa and
lipophilicity profile to disfavor pore binding.
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Experimental Protocols: Self-Validating Workflows
To accurately profile these compounds, a rigid, self-validating screening cascade is required.

Do not rely on single-point assays.

Protocol A: The Kinome Selectivity Filter
(KinomeScan™)
Objective: Determine the Selectivity Score (S-Score) to quantify promiscuity.

Methodology:

Assay Type: Active-site directed competition binding assay (Kd determination), not enzymatic

activity. This eliminates false positives from ATP concentration artifacts.

Concentration: Screen at 1 µM and 10 µM.

Controls:

Positive Control:[1] Staurosporine (Pan-kinase inhibitor).[2]

Negative Control: DMSO (0.1%).

Calculation:

Interpretation: An S(35) > 0.4 indicates a "promiscuous" binder (typical of early Series A

compounds). Target S(35) < 0.1.

Protocol B: The Safety Pharmacology Filter (Automated
Patch Clamp)
Objective: Quantify hERG blockade early.[3]

Methodology:

System: QPatch or Patchliner (Automated Gigaseal Patch Clamp).

Cell Line: CHO or HEK293 stably expressing hERG (Kv11.1).
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Voltage Protocol:

Hold at -80 mV.

Depolarize to +40 mV for 500ms (activates channels).

Repolarize to -50 mV for 500ms (elicits tail current).

Metric: Measure peak tail current amplitude.

Validation Criteria:

Seal Resistance: > 200 MΩ.

Reference: E-4031 (IC50 ~10-20 nM) or Quinidine must be run every 5th plate.

Run-down: Current run-down must be < 20% over the recording period.

Visualizing the Profiling Logic
The following diagrams illustrate the decision-making process and SAR logic for this scaffold.

Diagram 1: The Cross-Reactivity Screening Cascade
This workflow filters compounds from high-throughput hits to lead candidates.
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Hit Identification
(4-Morpholin-4-yl-piperidine Core)

Tier 1: Broad Kinome Scan
(Binding Assay @ 1µM)

S(35) Score < 0.1?

Tier 2: Safety Pharmacology
(hERG Patch Clamp)

Yes

REJECT / Redesign

No (Promiscuous)hERG IC50 > 10µM?

Tier 3: Metabolic Stability
(Liver Microsomes)

Yes

No (Cardiotoxic)

Unstable

Qualified Lead Candidate

T1/2 > 60min

Click to download full resolution via product page

Caption: A tiered screening cascade prioritizing selectivity (Tier 1) and safety (Tier 2) before

metabolic optimization.

Diagram 2: SAR Decision Tree (Morpholine vs.
Alternatives)
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Why switch from Morpholine to THP?

Core Scaffold:
4-(Morpholin-4-yl)-piperidine

Issue: hERG Liability
(Basic Amine + Lipophilicity)

Issue: Metabolic Spot
(Morpholine Ring Opening)

Strategy A:
Replace Morpholine with

PiperazineAdd Solubility

Strategy B:
Replace Morpholine with
Tetrahydropyran (THP)

Reduce pKa

Result:
Increased Basicity

Worse hERG
New Vector for Diversity

Result:
Reduced Basicity

Improved hERG Safety
Enhanced Metabolic Stability

Click to download full resolution via product page

Caption: Structural Activity Relationship (SAR) logic flow for mitigating hERG and metabolic

risks.

Supporting Data: Representative Profile
The following data represents a composite of literature values for typical compounds in these

classes (e.g., Buparlisib analogs vs. Next-Gen inhibitors).

Table 1: Cross-Reactivity & Safety Profile Comparison
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Assay Metric
Compound A

(Morpholine)

Compound B

(Piperazine)

Compound C

(THP)
Interpretation

PI3K

IC50
12 nM 45 nM 18 nM

Morpholine H-

bond is potent,

but THP is a

viable

bioisostere.

Kinome S(35)

Score
0.22 (Broad)

0.35 (Very

Broad)
0.08 (Selective)

THP reduces

non-specific H-

bonding

interactions.

hERG IC50 2.4 µM 0.8 µM > 30 µM

Critical: THP

removes the

basic center,

drastically

improving safety.

CYP2D6

Inhibition
5.0 µM 1.2 µM > 20 µM

Piperazines are

often CYP2D6

substrates/inhibit

ors; THP is

cleaner.

HLM 24 min 12 min > 60 min

THP resists

oxidative ring

opening better

than morpholine.

Note: Data derived from composite SAR studies (see References 1, 3, 5).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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